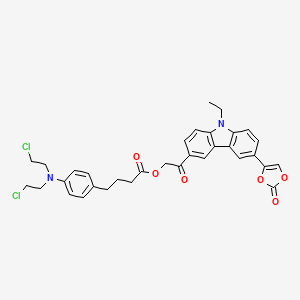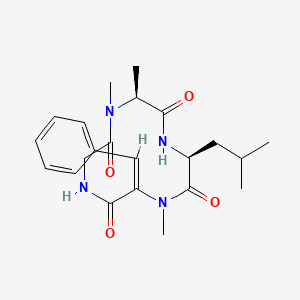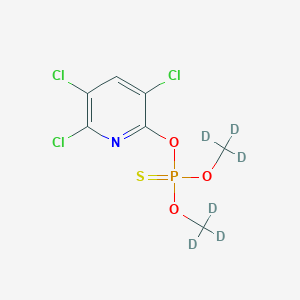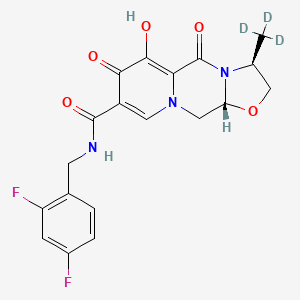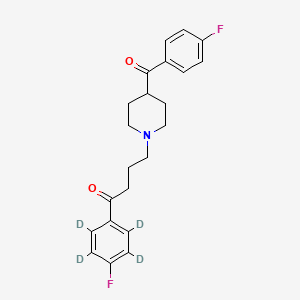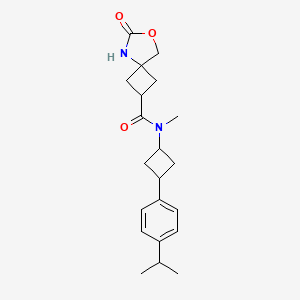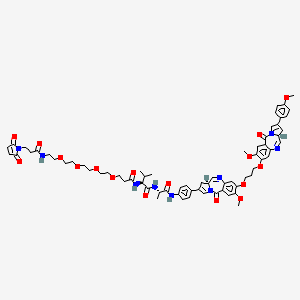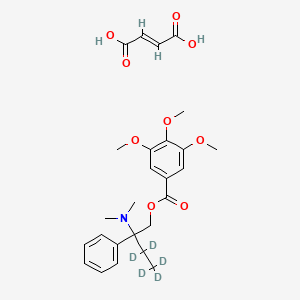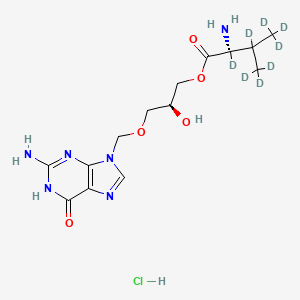
(S,S)-Iso Valganciclovir Hydrochloride-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,S)-Iso Valganciclovir Hydrochloride-d8 is a deuterated analog of (S,S)-Iso Valganciclovir Hydrochloride, a compound used in antiviral research. The deuterium labeling enhances the compound’s stability and allows for more precise tracking in metabolic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-Iso Valganciclovir Hydrochloride-d8 typically involves the incorporation of deuterium atoms into the parent compound, (S,S)-Iso Valganciclovir Hydrochloride. This can be achieved through various methods, including:
Deuterium Exchange Reactions: Using deuterated solvents or reagents to replace hydrogen atoms with deuterium.
Catalytic Hydrogenation: Employing deuterium gas in the presence of a catalyst to introduce deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process must ensure high purity and yield, often requiring advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(S,S)-Iso Valganciclovir Hydrochloride-d8 undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized forms using oxidizing agents.
Reduction: Reduction to simpler forms using reducing agents.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
(S,S)-Iso Valganciclovir Hydrochloride-d8 has diverse applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the compound’s distribution and breakdown in biological systems.
Medicine: Investigated for its potential antiviral properties and as a tool for drug development.
Industry: Utilized in the production of deuterated drugs and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of (S,S)-Iso Valganciclovir Hydrochloride-d8 involves its interaction with viral DNA polymerase, inhibiting viral replication. The deuterium atoms enhance the compound’s stability, allowing for prolonged activity and improved pharmacokinetics.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lurasidone-d8 Hydrochloride: Another deuterated compound used in neurological research.
Valganciclovir Hydrochloride: The non-deuterated parent compound used in antiviral therapy.
Uniqueness
(S,S)-Iso Valganciclovir Hydrochloride-d8 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in both research and therapeutic applications.
Propriétés
Formule moléculaire |
C14H23ClN6O5 |
|---|---|
Poids moléculaire |
398.87 g/mol |
Nom IUPAC |
[(2S)-3-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-2-hydroxypropyl] (2S)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoate;hydrochloride |
InChI |
InChI=1S/C14H22N6O5.ClH/c1-7(2)9(15)13(23)25-4-8(21)3-24-6-20-5-17-10-11(20)18-14(16)19-12(10)22;/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22);1H/t8-,9-;/m0./s1/i1D3,2D3,7D,9D; |
Clé InChI |
YAJPZCPTUQIVOU-CUYCOHQFSA-N |
SMILES isomérique |
[2H][C@@](C(=O)OC[C@H](COCN1C=NC2=C1N=C(NC2=O)N)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N.Cl |
SMILES canonique |
CC(C)C(C(=O)OCC(COCN1C=NC2=C1N=C(NC2=O)N)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


